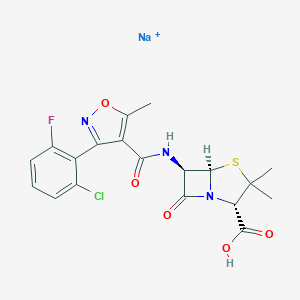

Flomoxef sodium

Overview

Description

Flomoxef Sodium is a synthetic oxacephem antibiotic that was first synthesized in Japan in the 1980s. It belongs to the β-lactam class of antibiotics and is known for its stability against extended-spectrum beta-lactamases (ESBLs). This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobes .

Scientific Research Applications

Flomoxef Sodium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of β-lactam antibiotics and their interactions with bacterial enzymes.

Biology: It is used to study the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: It is used in the treatment of various bacterial infections, including those caused by ESBL-producing bacteria.

Industry: It is used in the production of other β-lactam antibiotics and as a reference standard in quality control

Mechanism of Action

Target of Action

Flomoxef Sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, which provides structural integrity to the bacteria .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to PBPs . This binding inhibits the transpeptidase enzyme activity of PBPs, which is necessary for the cross-linking of the bacterial cell wall. The inhibition of this cross-linking process weakens the cell wall, leading to bacterial cell lysis and death .

Biochemical Pathways

This disruption affects the downstream effects of cell growth and division, ultimately leading to the death of the bacteria .

Pharmacokinetics

Studies suggest that the antibacterial activity of this compound correlates with the time that the free drug concentration remains above the minimum inhibitory concentration (mic) (ft>mic) and the ratio of the area under the free drug concentration–time curve for a 24 h period to the mic (fauc24/mic) . These properties impact the bioavailability and efficacy of the drug.

Result of Action

The primary molecular effect of this compound is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . On a cellular level, this results in the reduction of bacterial populations, particularly those of extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-producing E. coli), against which this compound has shown substantial efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of this compound . Additionally, the renal function of the patient can influence the pharmacokinetics and thus the efficacy of this compound . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Safety and Hazards

Future Directions

Flomoxef has been used in trials studying the treatment of Urinary Tract Infection . It is an off-patent oxacephem β-lactam with stability against non-AmpC ESBLs, with potential for utility in these settings . Given the high treatment success rates, low toxicity rates, and off-patent status, this drug has potential for use in the treatment of neonatal sepsis in ESBL-prevalent LMIC settings .

Biochemical Analysis

Biochemical Properties

Flomoxef sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death . This interaction is highly specific and results in the inhibition of bacterial growth.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of cell wall integrity affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell signaling pathways includes the inhibition of peptidoglycan synthesis, which is crucial for maintaining cell shape and integrity . Additionally, the inhibition of cell wall synthesis can lead to changes in gene expression, as the bacteria attempt to respond to the antibiotic stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. By preventing this cross-linking, this compound weakens the cell wall structure, leading to osmotic instability and cell lysis . The inhibition of PBPs is a key factor in the bactericidal activity of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its antibacterial activity. Long-term studies have shown that this compound can maintain its effectiveness for extended periods when stored under appropriate conditions . Degradation products may form over time, potentially affecting its efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity may occur . Studies in animal models have shown that the threshold for these toxic effects varies depending on the species and the duration of exposure. It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways within bacterial cells. It primarily targets the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis disrupts the normal metabolic flux, leading to the accumulation of precursors and intermediates . This compound also interacts with enzymes involved in cell wall synthesis, further affecting the metabolic pathways that maintain cell wall integrity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can penetrate bacterial cell walls and reach its target sites, such as penicillin-binding proteins (PBPs). The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of transporters or binding proteins . These factors determine the localization and accumulation of this compound in infected tissues, contributing to its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects. This compound targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This specific localization allows this compound to effectively inhibit cell wall synthesis and induce cell lysis. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of this compound within bacterial cells.

Preparation Methods

The preparation of Flomoxef Sodium involves the following steps:

Synthesis of Flomoxef Acid: The initial step involves the synthesis of Flomoxef Acid. This is achieved by reacting specific intermediates under controlled conditions.

Conversion to this compound: The Flomoxef Acid is then converted to this compound by adding a sodium bicarbonate solution while stirring at a temperature of 0-10°C until the pH value of the reaction solution reaches 4.2-5.2. .

Chemical Reactions Analysis

Flomoxef Sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

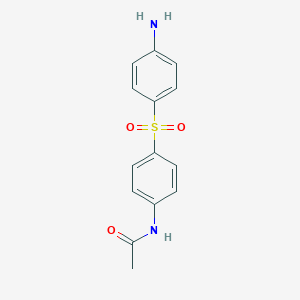

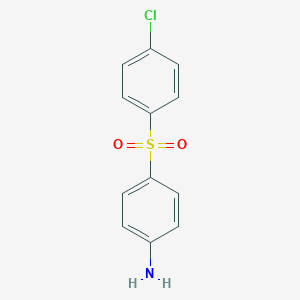

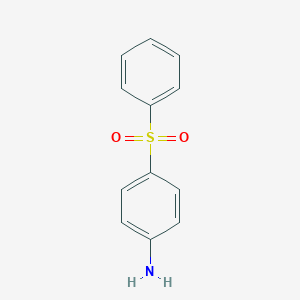

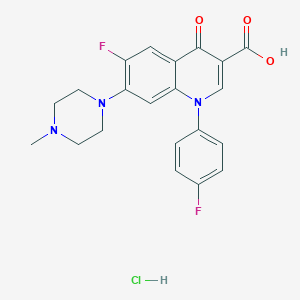

Comparison with Similar Compounds

Flomoxef Sodium is similar to other β-lactam antibiotics, such as cephalosporins and carbapenems. it is unique in its stability against ESBLs and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:

Cefmetazole: Another β-lactam antibiotic with similar applications and mechanisms of action.

Cefotaxime: A third-generation cephalosporin with a similar spectrum of activity.

Ceftriaxone: A broad-spectrum cephalosporin used in the treatment of various bacterial infections

Properties

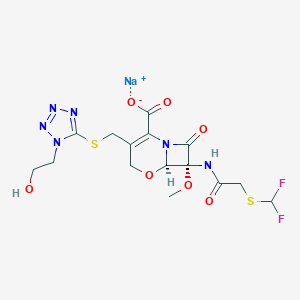

IUPAC Name |

sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPZBOLFWGINKN-YLCXCWDSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N6NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92823-03-5 | |

| Record name | Flomoxef sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOMOXEF SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Flomoxef Sodium and what is its mechanism of action?

A1: this compound is a second-generation oxacephem antibiotic, structurally similar to cephalosporins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This occurs through binding to penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H17F2N6NaO7S. Its molecular weight is 498.4 g/mol. [, ]

Q3: Can you elaborate on the in vitro and in vivo efficacy of this compound?

A3: this compound demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Haemophilus influenzae. [, , , , ] Studies have shown its efficacy in treating various infections in animal models, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). [, ] Clinical trials have also demonstrated its effectiveness in treating a variety of infections in humans, including respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , , ]

Q4: What are the known resistance mechanisms to this compound?

A4: Similar to other beta-lactam antibiotics, resistance to this compound can develop through mechanisms such as enzymatic inactivation by beta-lactamases, alteration in PBPs, and reduced permeability of bacterial cell walls. [] The emergence of resistance underscores the importance of appropriate antibiotic stewardship to preserve the effectiveness of this compound and other antibiotics.

Q5: What are the pharmacokinetic properties of this compound?

A5: this compound exhibits good tissue penetration, including into bone, aqueous humor, and bile. [, , , ] Studies in rabbits and humans have shown that it is primarily eliminated through renal excretion, with a half-life ranging from 1 to 5 hours depending on the age and health status of the individual. [, , , , ] Age appears to affect its pharmacokinetic parameters, with elder patients exhibiting prolonged half-life, lowered clearance, and elevated area under the curve compared to healthy volunteers. []

Q6: How does this compound penetrate into the aqueous humor, and what are the implications for treating endophthalmitis?

A6: Studies have investigated the penetration of this compound into the aqueous humor, a crucial factor for treating bacterial endophthalmitis. [, ] Intravenous administration of this compound resulted in concentrations in the aqueous humor that exceeded the minimum inhibitory concentration (MIC90) for common ocular pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, and Propionibacterium acnes. [, ] These findings suggest its potential utility in preventing and treating postoperative endophthalmitis.

Q7: Has this compound been investigated for its potential use in drug delivery systems?

A7: Research has explored the potential of this compound in drug delivery systems. [, , ] Studies have incorporated this compound into calcium phosphate cement, demonstrating its potential as a drug delivery system (DDS) carrier for surgical applications. [] Although challenges exist, including the impact of this compound on the setting time and mechanical strength of the cement, research suggests the possibility of controlling drug release by adjusting the concentration of sodium alginate in the formulation. []

Q8: What are the potential applications of this compound in combination therapies?

A9: Research suggests that this compound may offer advantages when used in combination with other antimicrobial agents. [] For instance, studies in rabbits have shown that co-administration of this compound with imipenem/cilastatin sodium or fosfomycin sodium reduced the nephrotoxicity observed with Vancomycin alone. [] This suggests the potential for combination therapies to enhance efficacy and mitigate adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.